Cas no 23430-95-7 (7-Thiabicyclo[4.2.0]oct-3-en-5-amine,N,N-diethyl-8,8-dimethyl-, 7,7-dioxide)

7-Thiabicyclo[4.2.0]oct-3-en-5-amine,N,N-diethyl-8,8-dimethyl-, 7,7-dioxide structure
23430-95-7 structure
Product Name:7-Thiabicyclo[4.2.0]oct-3-en-5-amine,N,N-diethyl-8,8-dimethyl-, 7,7-dioxide
Numero CAS:23430-95-7
MF:C13H23NO2S
MW:257.392222642899
CID:271029
PubChem ID:282203
Update Time:2025-04-19

7-Thiabicyclo[4.2.0]oct-3-en-5-amine,N,N-diethyl-8,8-dimethyl-, 7,7-dioxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 7-Thiabicyclo[4.2.0]oct-3-en-5-amine,N,N-diethyl-8,8-dimethyl-, 7,7-dioxide
    • N,N-diethyl-8,8-dimethyl-7,7-dioxo-7λ<sup>6</sup>-thiabicyclo[4.2.0]oct-3-en-5-amine
    • AC1L5VY7
    • AC1Q6YYV
    • AR-1K2070
    • N-(8,8-Dimethyl-7,7-dioxido-7-thiabicyclo(4.2.0)oct-3-en-5-yl)-N,N-diethylamine
    • N,N-diethyl-8,8-dimethyl-7,7-dioxo-7
    • N,N-Diethyl-8,8-dimethyl-7-thiabicyclo[4.2.0]oct-3-en-5-amine 7,7-dioxide
    • NSC135388
    • NSC-135388
    • N,N-diethyl-8,8-dimethyl-7,7-dioxo-7$l^{6}-thiabicyclo[4.2.0]oct-3-en-5-amine
    • DTXSID50946085
    • 5-(Diethylamino)-8,8-dimethyl-7lambda~6~-thiabicyclo[4.2.0]oct-3-ene-7,7-dione
    • NSC 135388
    • 23430-95-7
    • N-(8,8-Dimethyl-7,7-dioxido-7-thiabicyclo[4.2.0]oct-3-en-5-yl)-N,N-diethylamine
    • Inchi: 1S/C13H23NO2S/c1-5-14(6-2)11-9-7-8-10-12(11)17(15,16)13(10,3)4/h7,9-12H,5-6,8H2,1-4H3
    • Chiave InChI: QJCHNJSMOALMHZ-UHFFFAOYSA-N
    • Sorrisi: S1(C(C)(C)C2CC=CC(C12)N(CC)CC)(=O)=O

Proprietà calcolate

  • Massa esatta: 257.14509
  • Massa monoisotopica: 257.145
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 415
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 3
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 45.8Ų

Proprietà sperimentali

  • Densità: 1.13
  • Punto di ebollizione: 389.5°C at 760 mmHg
  • Punto di infiammabilità: 189.4°C
  • Indice di rifrazione: 1.533
  • PSA: 37.38
  • LogP: 2.92930
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.